molecular formula C16H10BrFN2OS B2743175 4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313528-87-9

4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2743175
CAS No.: 313528-87-9
M. Wt: 377.23
InChI Key: JFRIAZISIGOZSV-UHFFFAOYSA-N
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Description

4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound with the molecular formula C16H10BrFN2OS It is characterized by the presence of a bromine atom, a fluorophenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable thioamide with α-haloketone under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Bromination: The bromine atom is introduced through an electrophilic aromatic substitution reaction using bromine or a brominating agent.

    Amidation: The final step involves the formation of the benzamide by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(4-fluorophenyl)benzamide
  • 4-bromo-2-fluorophenol
  • 4-bromo-4’-fluorobiphenyl

Uniqueness

4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of both a thiazole ring and a fluorophenyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrFN2OS/c17-12-5-1-11(2-6-12)15(21)20-16-19-14(9-22-16)10-3-7-13(18)8-4-10/h1-9H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRIAZISIGOZSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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